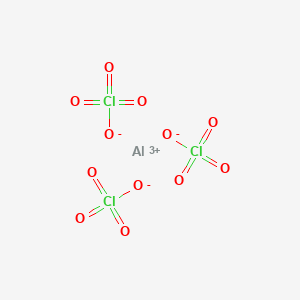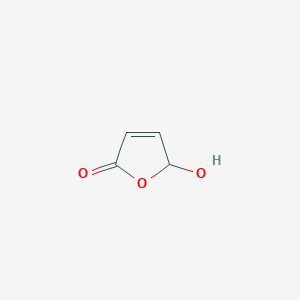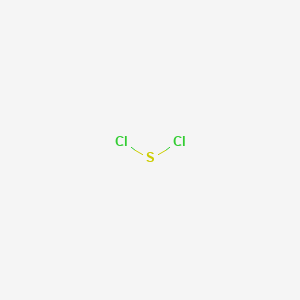
Aluminum perchlorate
Vue d'ensemble
Description
Synthesis Analysis
Aluminum perchlorate can be synthesized in the lab by reacting aluminum with perchloric acid . The reaction is highly exothermic and should be carried out under controlled conditions to prevent the risk of explosion . The reaction is as follows: Al + 3HClO4 → Al(ClO4)3 + 3H2 .Molecular Structure Analysis
The molecular formula of this compound is AlCl3O12 . Its molecular weight is 325.33 g/mol . The compound has a complex structure with aluminum and perchlorate ions .Chemical Reactions Analysis
This compound is a strong oxidizing agent . As such, it readily gives up its oxygen atoms to other substances in oxidation-reduction reactions . This characteristic makes it a potent compound for various chemical reactions and industrial processes . The interaction process between aluminum and ammonium perchlorate was analyzed by comparing the chemical bond changes between the atoms during the reaction process .Physical And Chemical Properties Analysis
At room temperature, this compound typically exists as a white crystalline solid . It is odorless and its density is approximately 2.42 g/cm3 . The compound is soluble in water, alcohol, and acetone . The solubility in water and its high hygroscopic nature makes it an effective desiccant .Applications De Recherche Scientifique
Environmental Pollution Control : Aluminum-based drinking water treatment residuals (Al-WTR) have been identified as a novel sorbent for perchlorate removal from water, offering an efficient method to reduce perchlorate contamination in aquifers and drinking water supplies (Makris, Sarkar, & Datta, 2006). Additionally, acid-washed zero-valent aluminum and aluminum hydroxide have been studied for their ability to remove perchlorate from water, highlighting their potential in treating water contaminants (Lien, Yu, & Lee, 2010).
Propellant Combustion : Aluminum perchlorate plays a significant role in the combustion of solid rocket propellants. Studies have investigated the combustion behavior of aluminum particles in ammonium perchlorate-based solid rocket propellants (Chen et al., 2017). Research also indicates that the addition of aluminum to ammonium perchlorate enhances its detonation velocity and affects its critical diameter, demonstrating the importance of this compound in energetic materials (Price, Clairmont, & Erkman, 1973).
Surface Treatment Processes : The electropolishing behavior of high-purity aluminum in perchloric acid and ethanol solutions has been explored, suggesting applications in surface finishing and treatment of aluminum materials (Ma, Li, & Liang, 2009).
Combustion Mechanisms in Solid Propellant : Research on the combustion mechanisms of aluminum in ammonium perchlorate solid propellant highlights the role of this compound in affecting the burning rate and combustion efficiency of propellants (Dokhan, Price, Seitzman, & Sigman, 2002).
Mécanisme D'action
Safety and Hazards
Aluminum perchlorate is potentially harmful if inhaled, ingested, or if it comes into contact with skin . It can contribute to the propagation of fires and explosions due to its oxidizing properties . Therefore, it should be stored in a cool, dry place away from sources of ignition or heat . It should also be kept separate from combustible and organic materials due to its strong oxidizing properties .
Orientations Futures
Aluminum perchlorate has been used in various fields due to its unique properties . One of the major applications of this compound is in the field of pyrotechnics . It serves as an excellent oxidizer in the manufacturing process of pyrotechnic compositions . Its high oxidizing properties make it ideal for creating intense and vibrant colors in fireworks . Future research directions could focus on exploring more applications of this compound in different fields .
Propriétés
IUPAC Name |
aluminum;triperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3ClHO4/c;3*2-1(3,4)5/h;3*(H,2,3,4,5)/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGUXTGDSGGHLR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890742 | |
| Record name | Perchloric acid, aluminum salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14452-39-2 | |
| Record name | Aluminum perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014452392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, aluminum salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perchloric acid, aluminum salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINUM PERCHLORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTO74513XK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















